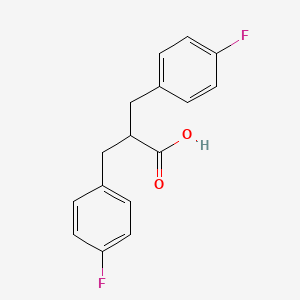

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" is a compound synthesized through reactions involving 4-fluorobenzaldehyde with other reactants. The compound is part of a broader class of chemicals studied for their molecular structure, synthesis methods, and physical and chemical properties. These studies provide insights into their potential applications in various fields, excluding drug usage and side effects.

Synthesis Analysis

The compound is synthesized through the reaction of 4-fluorobenzaldehyde with specific amino acids or alcohols in refluxing ethanol. The methods involve optimizing ground-state geometries and calculating vibrational wavenumbers, showcasing the detailed synthetic pathways and the accuracy of the theoretical models used in prediction (Ye et al., 2007; Ruan et al., 2009).

Molecular Structure Analysis

The structure of "this compound" and related compounds have been confirmed using techniques such as 1H NMR, FTIR, and Raman spectroscopy. Density functional theory (DFT) and Hartree-Fock (HF) studies have provided insights into the vibrational spectra and molecular geometries, affirming the compound's structural integrity (Özbey et al., 2004).

Chemical Reactions and Properties

Studies have shown how "this compound" reacts under various conditions, including its synthesis pathways and interactions with other compounds. These reactions underline the compound's versatility and potential as a precursor in further chemical synthesis (Szumigala et al., 2004).

Physical Properties Analysis

The physical properties, including vibrational spectra and optimized geometries, have been studied using a combination of experimental and theoretical methods. These studies highlight the compound's stability and reactivity, essential for understanding its behavior in various environments (Pallavi & Tonannavar, 2020).

Chemical Properties Analysis

The chemical properties of "this compound" have been explored through its synthesis, characterization, and reactions. These properties are critical for assessing the compound's potential applications and for developing new synthetic routes and derivatives (Kollmar et al., 2003).

Aplicaciones Científicas De Investigación

Vibrational Spectra Study

- Experimental and Theoretical Analysis : 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid (4-FT) was synthesized and analyzed using NMR, FTIR, and Raman spectroscopy. The ground-state geometries were optimized, and the vibrational wavenumbers were calculated, offering insights into its molecular structure and interactions (Song et al., 2007).

Anticancer Activity

- Anticancer Potential : A study explored the anticancer activity of 2-(4-Fluorobenzylideneamino) propanoic acid against the Hela cell line. The compound demonstrated significant activity, suggesting its potential in cancer treatment (Ruan et al., 2009).

Chemical Synthesis and Application

- Protective Group in Synthesis : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed and synthesized for the protection of hydroxyl groups, using 4-fluorobenzyl alcohol. This group proved stable under certain conditions, demonstrating its utility in chemical synthesis (Spjut et al., 2010).

Photophysical Research

- Fluorophore Characteristics : The photophysical properties of a synthesized fluorophore, 2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), were examined. Its behavior in various solvents was studied, contributing to the understanding of fluorophore applications in different media (Pannipara et al., 2015).

Enzymatic Reactions

- Biocatalytic Transesterification : The compound was used in biocatalytic transesterification reactions, highlighting its utility in regioselective acylation and deacylation processes, contributing to organic chemistry and enzymology research (Kumar et al., 2015).

Pharmaceutical Intermediate Synthesis

- Ortho Isomer Removal : The compound played a role in the removal of undesired isomers in pharmaceutical intermediate synthesis, demonstrating its utility in refining pharmaceutical production processes (Fan, 1990).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJWGFVMITUNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)

![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)

![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)

![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)